

mechanical properties of poly(undecanolactone) vs polylactic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Oxacyclododecan-2-one

Cat. No.: B161968

[Get Quote](#)

A Comparative Guide to the Mechanical Properties of Aliphatic Polyesters: Poly(undecanolactone) vs. Polylactic Acid

For researchers, scientists, and drug development professionals navigating the landscape of biodegradable polymers, a deep understanding of their mechanical properties is paramount for successful application. This guide provides a comprehensive comparison of the mechanical characteristics of two aliphatic polyesters: poly(undecanolactone) (PUDL) and the widely-used polylactic acid (PLA). While PLA has been extensively studied, data on PUDL remains comparatively scarce. This guide will therefore provide a thorough analysis of PLA's mechanical profile, present the available data for PUDL, and draw comparisons with other relevant polylactones to offer a broader context.

A Tale of Two Polyesters: An Introduction

Polylactic Acid (PLA) is a thermoplastic aliphatic polyester derived from renewable resources such as corn starch or sugarcane.^{[1][2]} Its biocompatibility, biodegradability, and good processability have made it a leading candidate for a variety of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants.^{[1][3][4]} However, PLA is known for its inherent brittleness and relatively low toughness, which can limit its use in applications requiring high flexibility and impact resistance.^[4]

Poly(undecanolactone) (PUDL), another member of the polylactone family, is synthesized from the ring-opening polymerization of ω -undecanolactone. While less common than its counterparts like poly(ϵ -caprolactone) (PCL), its longer aliphatic chain suggests potentially

different mechanical and degradation characteristics. The exploration of such long-chain polylactones is driven by the desire to tailor properties like flexibility and hydrophobicity for specific biomedical niches. However, a comprehensive body of public-domain experimental data on the mechanical properties of PUDL is not readily available, presenting a challenge for direct, in-depth comparison with PLA.

Mechanical Properties: A Head-to-Head Comparison (with a Caveat)

The mechanical behavior of a polymer is dictated by factors such as its molecular weight, crystallinity, and processing conditions.^[5] For PLA, these relationships are well-documented. In contrast, the data for PUDL is sparse. To provide a meaningful comparison, this guide will present established data for PLA and supplement the limited information on PUDL with data from a similar long-chain polylactone, poly(ω -pentadecalactone) (PPDL), to infer potential trends.

Mechanical Property	Poly(undecanolactone) (PUDL)	Polylactic Acid (PLA)	Poly(ω -pentadecalactone) (PPDL) (for comparison)
Tensile Strength (MPa)	Data not readily available	50 - 70 ^[2]	~20 - 60.8 ^{[6][7]}
Young's Modulus (GPa)	Data not readily available	3 - 4 ^[2]	Data varies with molecular weight ^[7]
Elongation at Break (%)	Data not readily available	2 - 10 ^[2]	~300 - 650 ^{[6][7]}

Analysis of Mechanical Properties:

- Tensile Strength: PLA exhibits a respectable tensile strength, comparable to some commodity plastics.^[3] This makes it suitable for applications where load-bearing capacity is a consideration. While specific data for PUDL is unavailable, the data for PPDL suggests that long-chain polylactones can achieve a wide range of tensile strengths, potentially

overlapping with the lower end of PLA's range and extending to higher values with increasing molecular weight.[6][7]

- **Young's Modulus:** PLA is a relatively stiff polymer, as indicated by its high Young's modulus. [2] This stiffness, while beneficial for applications requiring structural rigidity, contributes to its brittleness. The modulus of long-chain polylactones like PPDL is highly dependent on molecular weight, but they are generally expected to be more flexible than PLA due to the longer, more mobile aliphatic chains.
- **Elongation at Break:** The most significant difference lies in the ductility of these polymers. PLA has a very low elongation at break, confirming its brittle nature.[2][4] In stark contrast, PPDL demonstrates a remarkably high elongation at break, indicating a much more ductile and tough material.[6][7] It is reasonable to infer that PUDL, with its long aliphatic chain, would also exhibit significantly higher ductility compared to PLA. This is a critical consideration for applications requiring flexibility and the ability to withstand deformation without fracturing.

The Influence of Molecular Weight: A Deeper Dive

The mechanical properties of polymers are intrinsically linked to their molecular weight.[8] Generally, as molecular weight increases, so do tensile strength and toughness due to increased chain entanglement.[8]

For PLA, this relationship is well-established. Higher molecular weight PLA generally exhibits improved mechanical performance, although it can also lead to increased processing viscosity. [5]

For long-chain polylactones like PPDL, the effect of molecular weight is even more pronounced. Studies on PPDL have shown a clear brittle-to-ductile transition with increasing molecular weight.[7] Higher molecular weight PPDL samples exhibit enhanced entanglement network strength and strain-hardening, leading to significantly improved toughness and elongation at break.[7] This suggests that by controlling the molecular weight of PUDL, a wide range of mechanical properties could be achieved, from more rigid materials to highly flexible and tough elastomers.

Degradation Behavior: A Critical Factor in Biomedical Applications

The degradation profile of a biodegradable polymer is as crucial as its mechanical properties for its intended application. Both hydrolytic and enzymatic degradation pathways play a role in the breakdown of these polyesters.

Polylactic Acid (PLA): The degradation of PLA occurs primarily through hydrolysis of its ester linkages.^{[3][9]} The degradation rate is influenced by several factors, including molecular weight, crystallinity, and the surrounding environment (pH, temperature).^[10] Higher crystallinity can slow down the degradation rate as the crystalline regions are less accessible to water.^[9] The degradation of PLA produces lactic acid, a natural metabolite in the human body, which contributes to its excellent biocompatibility.^[3]

Poly(undecanolactone) (PUDL) and other Long-Chain Polylactones: The degradation of long-chain polylactones is also governed by the hydrolysis of ester bonds. However, the longer aliphatic chains in polymers like PUDL and PPDL are expected to increase their hydrophobicity, which could lead to a slower degradation rate compared to PLA. Enzymatic degradation, particularly by lipases, is also a significant mechanism for the breakdown of polylactones. The accessibility of the ester bonds to enzymes can be influenced by the polymer's crystallinity and surface morphology.

Experimental Protocols: Characterizing Mechanical Properties

To ensure reliable and comparable data, standardized testing methodologies are essential. The following outlines the standard protocols for determining the key mechanical properties discussed.

Tensile Testing

Tensile properties are typically determined using a universal testing machine according to ASTM standards.

Workflow for Tensile Testing:

[Click to download full resolution via product page](#)

Caption: Workflow for determining tensile properties of polymers.

Detailed Steps:

- Specimen Preparation:
 - Condition the polymer material according to ASTM D618 to ensure standardized temperature and humidity.
 - Prepare test specimens in the form of dumbbell shapes for rigid plastics (ASTM D638) or rectangular strips for thin films (ASTM D882). This can be done through injection molding, compression molding, or cutting from a film.
 - Measure the dimensions (width and thickness) of the specimen's gauge section accurately.
- Testing Procedure:
 - Securely mount the specimen in the grips of a universal testing machine.
 - Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
 - Simultaneously record the applied load and the elongation of the specimen using an extensometer for accurate strain measurement.
- Data Analysis:
 - Generate a stress-strain curve.
 - Calculate the following mechanical properties:
 - Tensile Strength
 - Young's Modulus
 - Elongation at Break

- Convert the load-elongation data into a stress-strain curve.
- From the stress-strain curve, determine the following properties:
 - Tensile Strength: The maximum stress the material can withstand before breaking.
 - Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
 - Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Conclusion: Choosing the Right Polymer for the Application

The choice between poly(undecanolactone) and polylactic acid, or indeed any biodegradable polymer, is a nuanced decision that hinges on the specific requirements of the intended application.

- Polylactic Acid (PLA) stands out for its high strength and stiffness, making it an excellent candidate for applications requiring structural integrity, such as orthopedic fixation devices or rigid drug delivery systems. However, its inherent brittleness must be carefully considered and may necessitate modifications for applications requiring flexibility.
- Poly(undecanolactone) (PUDL), based on inferences from similar long-chain polylactones, is anticipated to offer significantly greater flexibility and toughness compared to PLA. This would make it a promising candidate for applications where ductility and the ability to withstand deformation are critical, such as soft tissue engineering scaffolds, flexible films for drug delivery, or elastomeric implants. The slower degradation rate that may be associated with its hydrophobicity could also be advantageous for long-term implantable devices.

Future Directions:

The significant lack of publicly available data on the mechanical properties of poly(undecanolactone) highlights a clear need for further research. A systematic characterization of PUDL with varying molecular weights and processing conditions would be invaluable to the scientific community. Direct comparative studies with PLA under identical

testing conditions would provide the most definitive insights into their relative performance and enable researchers and drug development professionals to make more informed material selection decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. Critical Review on Polylactic Acid: Properties, Structure, Processing, Biocomposites, and Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Effects of Molecular Weight on poly(-pentadecalactone) Mechanical and Thermal Properties (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Block Copolymers of Poly(ω -Pentadecalactone) in Segmented Polyurethanes: Novel Biodegradable Shape Memory Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Frontiers | Physical, mechanical and biodegradation properties of ω -pentadecalactone-co- δ -hexalactone copolymers [internal-frontiersin.org]
- To cite this document: BenchChem. [mechanical properties of poly(undecanolactone) vs polylactic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161968#mechanical-properties-of-poly-undecanolactone-vs-polylactic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com